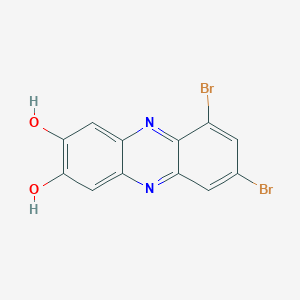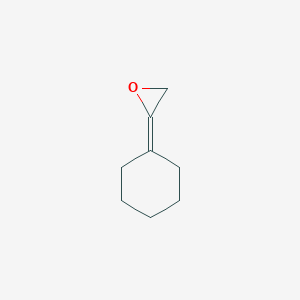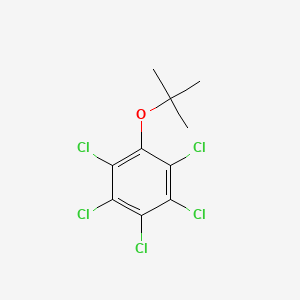
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound is characterized by the presence of bromine atoms at positions 6 and 8, and a dihydrophenazine core with a dione functional group at positions 2 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-5,10-dihydrophenazine-2,3-dione typically involves multiple steps. One common method includes the bromination of a phenazine precursor, followed by oxidation and cyclization reactions. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functional group to hydroxyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, quinones, and hydroxylated compounds.
Aplicaciones Científicas De Investigación
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-5,10-dihydrophenazine-2,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound’s bromine atoms and dione functional group play crucial roles in its reactivity and binding affinity. The extended conjugation in the phenazine core allows for electron delocalization, which is essential for its electronic properties and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenazine: The parent compound, lacking bromine atoms and dione functional groups.
5,10-Dihydrophenazine: Similar structure but without bromine atoms.
2,3-Dione Phenazine Derivatives: Compounds with dione functional groups but different substituents.
Uniqueness
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione is unique due to the presence of bromine atoms at specific positions, which significantly influence its chemical reactivity and biological properties. The combination of bromine atoms and dione functional groups enhances its potential as a versatile intermediate in organic synthesis and its application in various scientific fields.
Propiedades
Número CAS |
88552-65-2 |
|---|---|
Fórmula molecular |
C12H6Br2N2O2 |
Peso molecular |
370.00 g/mol |
Nombre IUPAC |
6,8-dibromophenazine-2,3-diol |
InChI |
InChI=1S/C12H6Br2N2O2/c13-5-1-6(14)12-9(2-5)15-7-3-10(17)11(18)4-8(7)16-12/h1-4,17-18H |
Clave InChI |
VHVPAVJDDXPRTH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=NC3=CC(=C(C=C3N=C21)O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)

![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)





![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)

![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)

